molecular formula C9H18N2O2 B1202690 N-(5-acetamidopentyl)acetamide CAS No. 3073-58-3

N-(5-acetamidopentyl)acetamide

Cat. No. B1202690
CAS RN: 3073-58-3
M. Wt: 186.25 g/mol
InChI Key: FQKKPLXFGDCBJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-(5-acetamidopentyl)acetamide involves diverse chemical reactions and methodologies. For instance, Wang et al. (2010) detailed the synthesis of new N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, establishing their structures through spectral data analysis (Wang, Li, Dong, & Dong, 2010). Similarly, the facile preparation of 3-Acetamido-5-acetylfuran from N-Acetyl-D-glucosamine, as described by Padovan, Kobayashi, & Fukuoka (2020), showcases a simplified method for synthesizing N-containing chemicals (Padovan, Kobayashi, & Fukuoka, 2020).

Molecular Structure Analysis

Studies on the molecular structures of related compounds provide insights into their chemical behavior and interaction potential. Kimura & Aoki (1953) determined the molecular structures of acetamide and N-methylacetamide using electron diffraction, revealing differences in bond lengths between gaseous and crystalline states due to hydrogen bonding (Kimura & Aoki, 1953).

Chemical Reactions and Properties

The reactivity and chemical properties of acetamide derivatives, including those structurally related to N-(5-acetamidopentyl)acetamide, have been explored through various chemical reactions. Nikonov et al. (2016) synthesized silylated derivatives of N-(2-hydroxyphenyl)acetamide, offering insights into the reactivity and potential applications of these compounds in further chemical transformations (Nikonov et al., 2016).

Physical Properties Analysis

The physical properties of compounds like N-(5-acetamidopentyl)acetamide are crucial for their application in different fields. The study by Kitano & Kuchitsu (1973) on the molecular structure of acetamide through gas electron diffraction provides valuable data on bond distances and angles, essential for understanding the physical characteristics of such molecules (Kitano & Kuchitsu, 1973).

Scientific Research Applications

  • Analgesic Activities: Acetamide derivatives, including those similar to N-(5-acetamidopentyl)acetamide, have been studied for their potential analgesic properties. They have shown significant effects in reducing pain responses in various tests (Kaplancıklı et al., 2012).

  • Traditional Medicine: N-Acetyldopamine derivatives, similar in structure to N-(5-acetamidopentyl)acetamide, are found in traditional Chinese medicine used for treating throat soreness, hoarseness, and other conditions (Yang et al., 2015).

  • Synthesis of Antimalarial Drugs: N-(2-Hydroxyphenyl)acetamide, a related compound, is used in the synthesis of antimalarial drugs, showcasing the pharmaceutical importance of similar acetamide compounds (Magadum & Yadav, 2018).

  • Pharmaceutical Analysis: Studies have been conducted on the electrochemical analysis of acetaminophen (related to acetamides) in pharmaceutical formulations (Fanjul-Bolado et al., 2009).

  • Cancer Cell Differentiation: Certain acetamide analogues, like hexamethylenebis[acetamide], are studied for their ability to induce differentiation in tumor cells, presenting a potential avenue in cancer therapy (Haces et al., 1987).

  • Astrochemistry: Acetamide has been detected in interstellar medium, suggesting its role in the formation of amino acids and the complexity of organic molecules in space (Foo et al., 2018).

  • Anticancer Agents: Thiazole derivatives of acetamides have been synthesized and evaluated for their anticancer activities, indicating the potential of acetamide compounds in oncology (Evren et al., 2019).

  • Various Clinical Applications: N-acetylcysteine, an acetamide, has multiple clinical applications, including as an antidote for acetaminophen overdose and as a mucolytic agent (Millea, 2009).

properties

IUPAC Name

N-(5-acetamidopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(12)10-6-4-3-5-7-11-9(2)13/h3-7H2,1-2H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQKKPLXFGDCBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40952958
Record name N,N'-(Pentane-1,5-diyl)diethanimidic acid
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamidopentyl)acetamide

CAS RN

3073-58-3
Record name N-[5-(Acetylamino)pentylene]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3073-58-3
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Record name Bis-(acetyl)diaminopentane
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Record name NSC366754
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Record name N,N'-(Pentane-1,5-diyl)diethanimidic acid
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Record name N-(5-acetamidopentyl)acetamide
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Record name N-(5-acetamidopentyl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Mo, Y Lu, S Jiang, G Yan, T Xing, D Xu, Y He, B Xie… - Animals, 2022 - mdpi.com
Simple Summary Lactobacillus delbrueckii subsp. bulgaricus (LDB) is an important candidate for antibiotic replacement in pig production. In this study, LDB and antibiotic diets were fed …
Number of citations: 4 www.mdpi.com
J Mo, Y Lu, S Jiang, G Yan, T Xing, D Xu, Y He, B Xie… - 2022 - europepmc.org
Lactobacillus delbrueckii subsp. bulgaricus (LDB) is an approved feed additive on the Chinese ‘Approved Feed Additives’ list. However, the possibility of LDB as an antibiotic …
Number of citations: 0 europepmc.org
J Zhang, X Geng, Y Zhang, X Zhao, P Zhang… - Frontiers in …, 2022 - frontiersin.org
Moult is a normal physiological phenomenon in poultry. Forced moult (FM) induced by feeding stop-feeding is the most widely used and economical technique. By forcing moult, the …
Number of citations: 6 www.frontiersin.org
P Ding, Y Tong, S Wu, X Yin, H Liu, X He, Z Song… - Animals, 2021 - mdpi.com
Simple Summary The embryonic development of commercial broiler chickens, which accounts for about one-third of the whole life span, has attracted increasingly more attention. Egg …
Number of citations: 2 www.mdpi.com
K Sundaram, J Mu, A Kumar, J Behera, C Lei… - papers.ssrn.com
Diet influences brain function via inflammatory pathways. However, the molecular mechanisms by which diet intake modulates neuroinflammation are poorly understood. Here we show …
Number of citations: 1 papers.ssrn.com

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